molecular formula C₁₈H₁₇D₁₇O₃ B1146561 2-Hydroxy Oleic Acid-d17 CAS No. 1346606-40-3

2-Hydroxy Oleic Acid-d17

Cat. No.: B1146561
CAS No.: 1346606-40-3
M. Wt: 315.57
InChI Key:
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Description

2-Hydroxy Oleic Acid-d17 is a deuterated analog of 2-Hydroxy Oleic Acid, a synthetic fatty acid known for its potential therapeutic applications. This compound is characterized by the presence of a hydroxyl group at the second carbon of the oleic acid chain, and the deuterium labeling at specific positions, which makes it useful for various research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Oleic Acid-d17 typically involves the hydroxylation of oleic acid followed by deuterium exchange reactions. One common method includes the use of deuterated reagents to introduce deuterium atoms at specific positions in the oleic acid molecule. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of deuterated water or other deuterium sources is essential in the production process to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Oleic Acid-d17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions often involve alcohols or alkyl halides under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated fatty acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes .

Mechanism of Action

2-Hydroxy Oleic Acid-d17 exerts its effects primarily by modulating the lipid composition of cell membranes. It incorporates into glycerophospholipids, altering membrane fluidity and structure. This modulation affects various cellular pathways, including those involved in cell cycle regulation and apoptosis. The compound has been shown to inhibit substrate oxidation and activate complex IV-dependent respiration in mitochondria, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Oleic Acid-d17 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and NMR spectroscopy. This labeling allows for more precise studies of metabolic pathways and molecular interactions compared to its non-deuterated counterparts .

Properties

CAS No.

1346606-40-3

Molecular Formula

C₁₈H₁₇D₁₇O₃

Molecular Weight

315.57

Synonyms

(9Z)-2-Hydroxy-9-octadecenoic Acid-d17;  (Z)-2-Hydroxyoctadec-9-enoic Acid-d17;  2-Hydroxyoleic Acid; -d17 Minerva-d17l;  cis-2-Hydroxy-9-octadecenoic Acid-d17;  α-Hydroxyoleic Acid-d17; 

Origin of Product

United States

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